(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine
Description
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine is a nitrogen-rich heterocyclic compound featuring a 4-methoxybenzyl group attached to the 5-position of a 1H-tetrazole ring. The tetrazole moiety is known for its high nitrogen content (82.34% in bis(1H-tetrazol-5-yl)amine derivatives) and stability, making it valuable in energetic materials and pharmaceuticals . The 4-methoxybenzyl substituent introduces electron-donating properties, which may enhance solubility and influence reactivity compared to halogenated analogs .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLGAZEGBFHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. This intermediate is then subjected to a cycloaddition reaction with an appropriate alkyne to form the tetrazole ring. The final step involves the reduction of the azide group to an amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to interact with metal ions and other biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Tetrazole Derivatives
Table 1: Key Structural and Property Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group in the target compound enhances solubility in polar solvents compared to the 4-chlorobenzyl analog, which has higher lipophilicity due to the chloro substituent .
- Thermal Stability : HANTP derivatives decompose at 171–270°C, whereas tetrazole analogs like H2BTA exhibit stability under UV irradiation, suggesting the target compound may require stabilization for high-temperature applications .
Pharmaceutical Potential
- Structural Analogs : Compounds like N-(4-methoxybenzyl)-1,2-dimethylbenzimidazol-5-amine () and valsartan derivatives () highlight the role of the 4-methoxybenzyl group in drug design, particularly in angiotensin receptor blockers. The tetrazole ring’s bioisosteric replacement for carboxylic acids may enhance metabolic stability .
Data Tables
Table 2: Thermal and Physical Properties
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